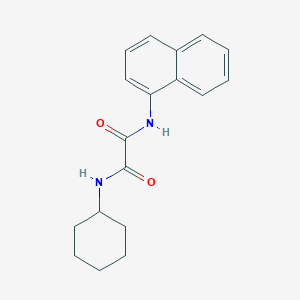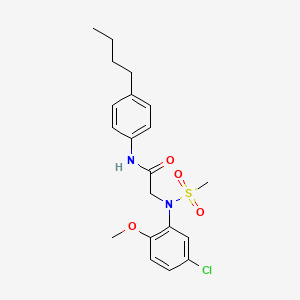
N-cyclohexyl-N'-1-naphthylethanediamide
Vue d'ensemble
Description
N-cyclohexyl-N'-1-naphthylethanediamide, also known as CXNE, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of the well-known insecticide N,N-diethyl-3-methylbenzamide, also known as DEET. CXNE has been found to exhibit excellent insect repellent properties, making it a promising candidate for use in insect control. In addition, CXNE has also been studied for its potential applications in the fields of medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-1-naphthylethanediamide as an insect repellent is not fully understood. However, it is believed that this compound works by interfering with the olfactory receptors of insects, making them unable to detect the presence of humans or animals.
Biochemical and Physiological Effects:
This compound has been found to be non-toxic to humans and animals at low concentrations. However, at higher concentrations, this compound can cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N'-1-naphthylethanediamide is its excellent insect repellent properties. This makes it a promising candidate for use in insect control. However, one limitation of this compound is its relatively high cost of production compared to other insect repellents.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N'-1-naphthylethanediamide. One area of research could be the development of more cost-effective synthesis methods for this compound. Another area of research could be the exploration of this compound's potential applications in agriculture, such as its use as a crop protectant. Finally, research could also focus on the development of new formulations of this compound for improved insect repellency and safety.
Applications De Recherche Scientifique
N-cyclohexyl-N'-1-naphthylethanediamide has been extensively studied for its insect repellent properties. In one study, this compound was found to exhibit greater repellency against Aedes aegypti mosquitoes than DEET. This compound has also been found to be effective against other insect pests, including ticks and cockroaches.
In addition to its insect repellent properties, this compound has also been studied for its potential applications in medicine. This compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-cyclohexyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-14-9-2-1-3-10-14)18(22)20-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVADJCHOKVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4725750.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(2-furyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4725754.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4725772.png)
![N-[2-(allyloxy)benzyl]-N,N',N'-triethyl-1,2-ethanediamine](/img/structure/B4725780.png)


![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725797.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4725802.png)
![4-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4725809.png)
![[3-amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B4725823.png)
![ethyl 5-ethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4725833.png)
![methyl 2-[({[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725842.png)
![2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4725849.png)